REACTION_CXSMILES
|
C[O-].[Na+].CC1C=CC(S(O[C:15]([C:19]([CH3:22])([CH3:21])[CH3:20])=[CH:16][C:17]#[N:18])(=O)=O)=CC=1.Cl.[NH2:24][CH:25](C(OCC)=O)[C:26]([O:28][CH2:29]C)=[O:27]>CO>[NH2:18][C:17]1[CH:16]=[C:15]([C:19]([CH3:20])([CH3:21])[CH3:22])[NH:24][C:25]=1[C:26]([O:28][CH3:29])=[O:27] |f:0.1,3.4|
|
Name
|
sodium methoxide
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
1-cyano-3,3-dimethylbut-1-en-2-yl 4-methylbenzenesulfonate
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)OC(=CC#N)C(C)(C)C
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
Cl.NC(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the crude product was dissolved in water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (silicagel, dichloromethane:methanol 95:5)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(NC(=C1)C(C)(C)C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |